Bienvenue dans la boutique en ligne BenchChem!

3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide (CAS 395101-84-5) is a difunctionalized indazole building block combining a C3 bromine atom, an N1 tetrahydropyran-2-yl (THP) protecting group, and a C5 primary carboxamide. With a molecular weight of 324.17 g/mol (C₁₃H₁₄BrN₃O₂) and a computed LogP of approximately 2.2–2.6, this solid intermediate is supplied at ≥98% purity and requires storage at 2–8 °C.

Molecular Formula C13H14BrN3O2
Molecular Weight 324.17 g/mol
CAS No. 395101-84-5
Cat. No. B3342897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide
CAS395101-84-5
Molecular FormulaC13H14BrN3O2
Molecular Weight324.17 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=C(C=C3)C(=O)N)C(=N2)Br
InChIInChI=1S/C13H14BrN3O2/c14-12-9-7-8(13(15)18)4-5-10(9)17(16-12)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2,(H2,15,18)
InChIKeyJQSURFWZLVNQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide (CAS 395101-84-5) Matters for Kinase-Targeted Medicinal Chemistry Procurement


3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide (CAS 395101-84-5) is a difunctionalized indazole building block combining a C3 bromine atom, an N1 tetrahydropyran-2-yl (THP) protecting group, and a C5 primary carboxamide . With a molecular weight of 324.17 g/mol (C₁₃H₁₄BrN₃O₂) and a computed LogP of approximately 2.2–2.6, this solid intermediate is supplied at ≥98% purity and requires storage at 2–8 °C [1]. Its structural features position it as a versatile precursor in the synthesis of kinase inhibitor libraries—particularly indazole-5-carboxamide derivatives targeting JNK, IKK2, TTK, and IRAK4—where the C3 bromine serves as a cross-coupling handle and the THP group provides orthogonal N1 protection [2].

Why Indazole-5-Carboxamide Analogs Cannot Be Interchanged with CAS 395101-84-5 Without Risking Synthetic and Pharmacophoric Mismatch


The C3 bromine and N1 THP substituents on CAS 395101-84-5 are not generic decorations; they are orthogonal functional handles whose simultaneous presence defines the compound's synthetic utility in divergent kinase inhibitor programs . Removing or altering the C3 bromine eliminates the most versatile cross-coupling site (Suzuki, Buchwald–Hartwig, Sonogashira) required for introducing aryl, heteroaryl, or amino diversity at the indazole 3-position . Omitting the THP group—or replacing it with a simple alkyl protecting group—removes acid-labile N1 protection that can be cleaved under mild conditions (e.g., HCl/dioxane or TFA) without affecting the C5 carboxamide . The nitrile analog (CAS 395101-69-6, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile) lacks the hydrogen-bond donor/acceptor capability of the carboxamide, altering solubility, LogP, and target engagement potential when used directly in biological assays rather than as a synthetic intermediate . These structural features are not independently interchangeable without altering downstream reaction yields, regioselectivity, or pharmacophoric properties in the final kinase inhibitor candidates.

Quantitative Differentiation Evidence for 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide (CAS 395101-84-5) Versus Closest Analogs


C3 Bromine as a Cross-Coupling Handle: Orthogonal Reactivity vs. 3-H and 3-Chloro Analogs

The C3 bromine atom on CAS 395101-84-5 enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) that are not accessible with the 3-unsubstituted analog 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide . While the 3-chloro analog can also participate in cross-coupling, the C–Br bond (bond dissociation energy ~68 kcal/mol for Ar–Br vs. ~81 kcal/mol for Ar–Cl) offers lower activation energy for oxidative addition, enabling milder reaction conditions and broader substrate scope [1]. In the JNK inhibitor patent literature, 3-bromo-indazole intermediates are explicitly preferred for Suzuki coupling with aryl/heteroaryl boronic acids to generate 3-aryl-indazole-5-carboxamide kinase inhibitors [2].

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis Indazole Functionalization

Physicochemical Signature Differentiation: LogP, H-Bond Profile, and TPSA vs. the Nitrile Precursor (CAS 395101-69-6)

CAS 395101-84-5 (carboxamide) and its direct synthetic precursor CAS 395101-69-6 (carbonitrile) represent the two most closely related compounds in the 3-bromo-1-THP-indazole-5-substituted series. The carboxamide introduces one hydrogen bond donor (N–H) and one additional hydrogen bond acceptor (C=O) relative to the nitrile, shifting the computed LogP from approximately 2.8 (nitrile analog, estimated) to 2.2–2.6 (carboxamide, measured) and increasing TPSA from ~46 Ų (nitrile) to ~70 Ų (carboxamide) [1]. The nitrile is an intermediate for nitrile-to-carboxamide hydrolysis; the carboxamide is the terminal functional group ready for direct incorporation into kinase inhibitor pharmacophores that require a primary amide as a hinge-binding or solvent-exposed motif [2].

Physicochemical Properties Drug-Likeness Solubility Intermediate Selection

Orthogonal N1 THP Protection: Acid-Labile Deprotection Selectivity vs. N-Unsubstituted or N-Alkyl Indazoles

The N1 tetrahydropyran-2-yl (THP) group on CAS 395101-84-5 is an acid-labile protecting group that can be selectively removed under mild acidic conditions (e.g., 4 M HCl in dioxane, TFA/DCM, or p-TsOH in MeOH) to liberate the N1–H indazole, while leaving the C5 carboxamide and C3 bromine intact . This contrasts with N1-alkyl analogs (e.g., N1-methyl or N1-cyclohexyl indazole-5-carboxamides), which lack the ability to revert to the free N1–H form and therefore cannot serve as intermediates for further N1 diversification [1]. The THP group also provides steric shielding of the N1 position during C3 cross-coupling, potentially improving regioselectivity relative to the N1-unprotected analog [2].

Protecting Group Strategy Orthogonal Synthesis Kinase Inhibitor Libraries N1 Functionalization

Vendor Purity, Storage Stability, and Hazard Classification: Procurement-Ready Benchmarking

Multiple independent vendors supply CAS 395101-84-5 at ≥98% purity (HPLC), with identical storage requirements (2–8 °C, protected from moisture) and consistent hazard classification (GHS07: H302, H315, H319, H335) . The compound is supplied as a solid with a molecular weight of 324.17–324.18 g/mol across vendors, and the InChI Key (JQSURFWZLVNQOD-UHFFFAOYSA-N) provides unambiguous identity confirmation . Pricing data from Fluorochem (UK) indicates £351.00 for 1 g and £1,753.00 for 5 g, establishing a benchmark cost of approximately £350/g at research scale . Compared to the nitrile precursor (CAS 395101-69-6) or the N1-unprotected analog (CAS 395101-67-4), the carboxamide commands a premium reflecting additional synthetic steps, but eliminates the need for in-house nitrile hydrolysis .

Quality Control Storage Stability Procurement Laboratory Safety

High-Confidence Application Scenarios for 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide (CAS 395101-84-5) Based on Quantitative Differentiation Evidence


Divergent Synthesis of 3-Aryl/Heteroaryl-Indazole-5-Carboxamide Kinase Inhibitor Libraries via Suzuki Coupling

The C3 bromine atom serves as a universal cross-coupling handle for introducing diverse aryl and heteroaryl groups via Suzuki–Miyaura coupling, enabling the parallel synthesis of 3-substituted indazole-5-carboxamide libraries [1]. The lower Ar–Br bond dissociation energy (~68 kcal/mol vs. ~81 kcal/mol for Ar–Cl) permits mild reaction conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 50–80 °C) compatible with the acid-labile THP group [2]. This strategy is directly applicable to JNK, IKK2, and TTK inhibitor programs where the 3-aryl substituent occupies a hydrophobic back pocket of the kinase ATP-binding site [1][3].

Orthogonal N1 Deprotection for Late-Stage Indazole NH Functionalization in Fragment-to-Lead Optimization

The N1 THP group is selectively removable under acidic conditions (HCl/dioxane or TFA/DCM) without affecting the C5 carboxamide or the C3 bromine/aryl substituent [1]. This enables a 'protect-diversify-deprotect-functionalize' sequence: (1) C3 cross-coupling on the THP-protected intermediate, (2) THP removal to liberate the indazole N1–H, and (3) N1 alkylation, arylation, or sulfonylation to explore additional vectors in the kinase binding pocket [2]. This strategy is particularly valuable for IRAK4 and TTK inhibitor programs where both C3 and N1 substituents influence potency and selectivity [3].

Direct Incorporation into Carboxamide-Containing Kinase Pharmacophores Without Additional Functional Group Interconversion

The pre-installed C5 primary carboxamide eliminates the need for post-coupling nitrile hydrolysis, saving one synthetic step compared to procuring the carbonitrile analog (CAS 395101-69-6) [1]. The carboxamide's hydrogen-bond donor/acceptor capacity (HBD: 1, HBA contribution from C=O) and moderate TPSA (70.14 Ų) make it directly suitable for kinase hinge-binding motifs where primary amides engage the catalytic lysine or backbone NH of the hinge region, as demonstrated in IKK2 and MAO-B indazole-5-carboxamide inhibitor series [2][3].

Multi-Site Collaborative Medicinal Chemistry Programs Requiring Batch-to-Batch Consistency

The compound's consistent ≥98% purity across independent vendors (Fluorochem, ChemScene, CymitQuimica, Apollo Scientific), standardized storage conditions (2–8 °C), unambiguous InChI Key identity (JQSURFWZLVNQOD-UHFFFAOYSA-N), and well-characterized GHS07 hazard profile enable reliable procurement for multi-site collaborations [1][2]. The £351/g benchmark price and multi-gram availability (up to 5 g from Fluorochem) support both exploratory library synthesis (10–50 mg scale per analog) and scaled-up lead optimization (1–5 g campaigns) [1].

Quote Request

Request a Quote for 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.